

Acefurtiamine IUPAC name and synonyms

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Acefurtiamine**

Cat. No.: **B154517**

[Get Quote](#)

Acefurtiamine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acefurtiamine is a thiamine (vitamin B1) analogue that has been noted for its potential analgesic properties. This technical guide synthesizes the available chemical and pharmacological information on **Acefurtiamine**, providing a resource for researchers and professionals in drug development. Due to the limited publicly available data, this document also outlines general methodologies and theoretical pathways relevant to the study of similar small molecule therapeutics.

Chemical Identity

Acefurtiamine is a synthetic derivative of vitamin B1. Its chemical structure is more complex than that of thiamine, incorporating a furan carbonyl thioester and an acetoxyacetate group.

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for **Acefurtiamine** is:

(3E)-4-{--INVALID-LINK--amino}-3-[(furan-2-ylcarbonyl)sulfanyl]pent-3-en-1-yl
(acetyloxy)acetate[1]

Other systematic names found in chemical databases include:

- 4-(N-((4-amino-2-methylpyrimidin-5-yl)methyl)formamido)-3-((furan-2-carbonyl)thio)pent-3-en-1-yl 2-acetoxyacetate[2]
- [4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-(furan-2-carbonylsulfanyl)pent-3-enyl] 2-acetoxyacetate[3]

Synonyms

Acefurtiamine is also known by the following synonyms:

- Acefurtiamina (Spanish)
- S-ESTER OF THIO-2-FUROIC ACID WITH N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)-N-(4-HYDROXY-2-MERCAPTO-1-METHYL-1-BUTENYL)FORMAMIDE O-GLYCOLATE ACETATE[4]
- INN: Acefurtiaminum

Physicochemical Properties

A summary of the key physicochemical properties of **Acefurtiamine** is presented in Table 1. This data is essential for understanding its behavior in biological systems and for the development of analytical methods and formulations.

Property	Value	Source
Molecular Formula	C21H24N4O7S	[1][2][4]
Molecular Weight	476.50 g/mol	[1][2][4]
CAS Number	10072-48-7	[1][2]
Appearance	Solid (predicted)	N/A
Solubility	No data available	N/A
InChI Key	MYBUGVXNAHWTOLEHFFFFAOYSA-N	[2][4]

Table 1: Physicochemical Properties of **Acefurtiamine**

Synthesis and Manufacturing

Detailed, publicly accessible experimental protocols for the synthesis of **Acefurtiamine** are scarce. However, based on its chemical structure, a plausible synthetic route would likely involve the multi-step assembly of its core components: the pyrimidine moiety, the furan ring, and the linking side chain with its ester functionalities. A generalized workflow for the synthesis of a pharmaceutical intermediate is depicted in Figure 1.

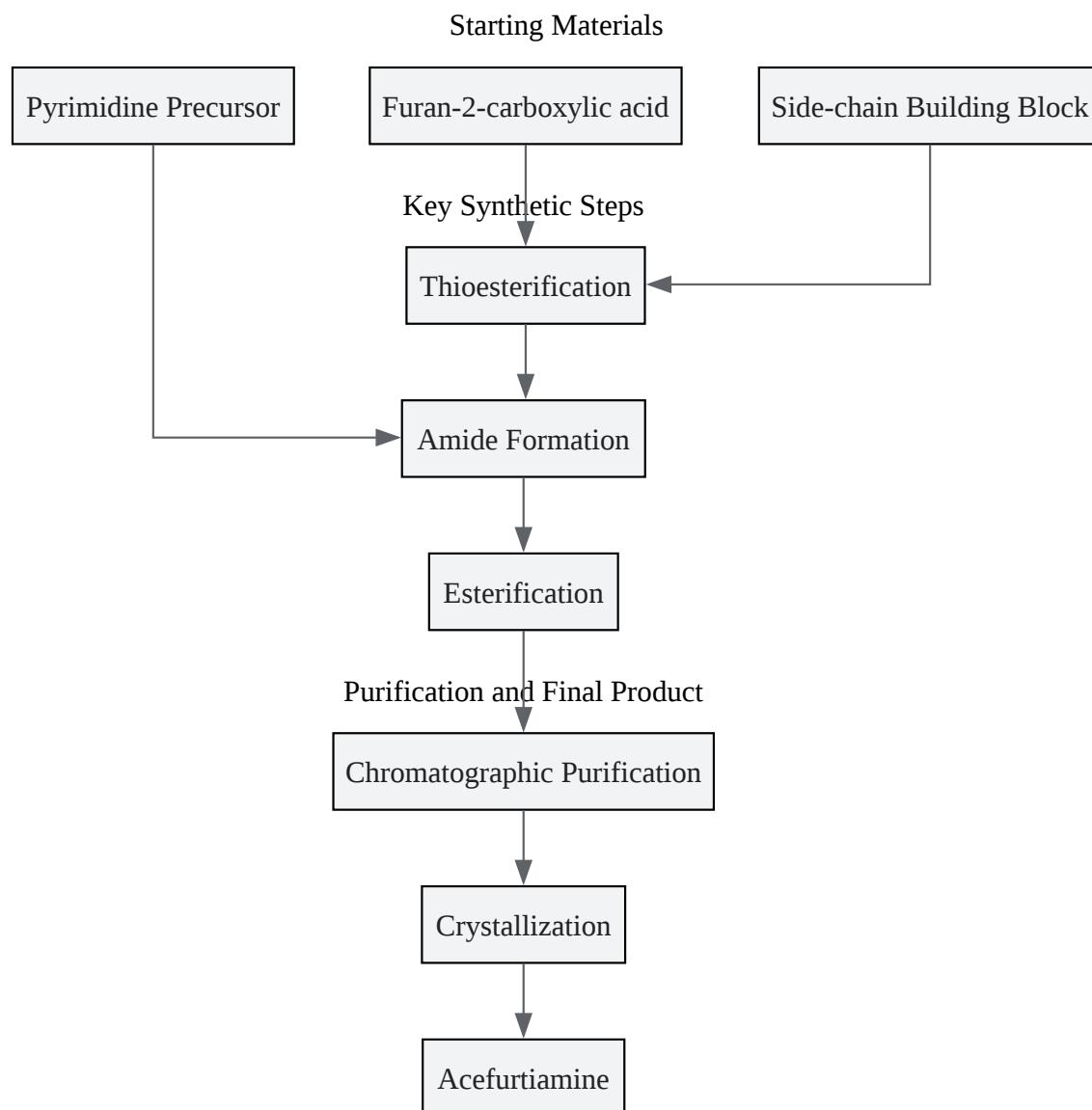

[Click to download full resolution via product page](#)

Figure 1: Generalized Synthetic Workflow

Mechanism of Action (Hypothetical)

Acefurtiamine is described as a vitamin B1 analog, and some sources suggest it may have GABAergic activity, similar to the thiamine derivative clomethiazole[1]. Thiamine itself is crucial for the synthesis of the neurotransmitter acetylcholine and for maintaining myelin sheath integrity. As an analogue, **Acefurtiamine** may interfere with or modulate these processes.

The potential interaction with the GABAergic system is of particular interest for its analgesic effects. Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Enhancement of GABAergic signaling typically leads to sedative, anxiolytic, and analgesic effects. A hypothetical signaling pathway illustrating how a compound like **Acefurtiamine** might potentiate GABAergic neurotransmission is shown in Figure 2.

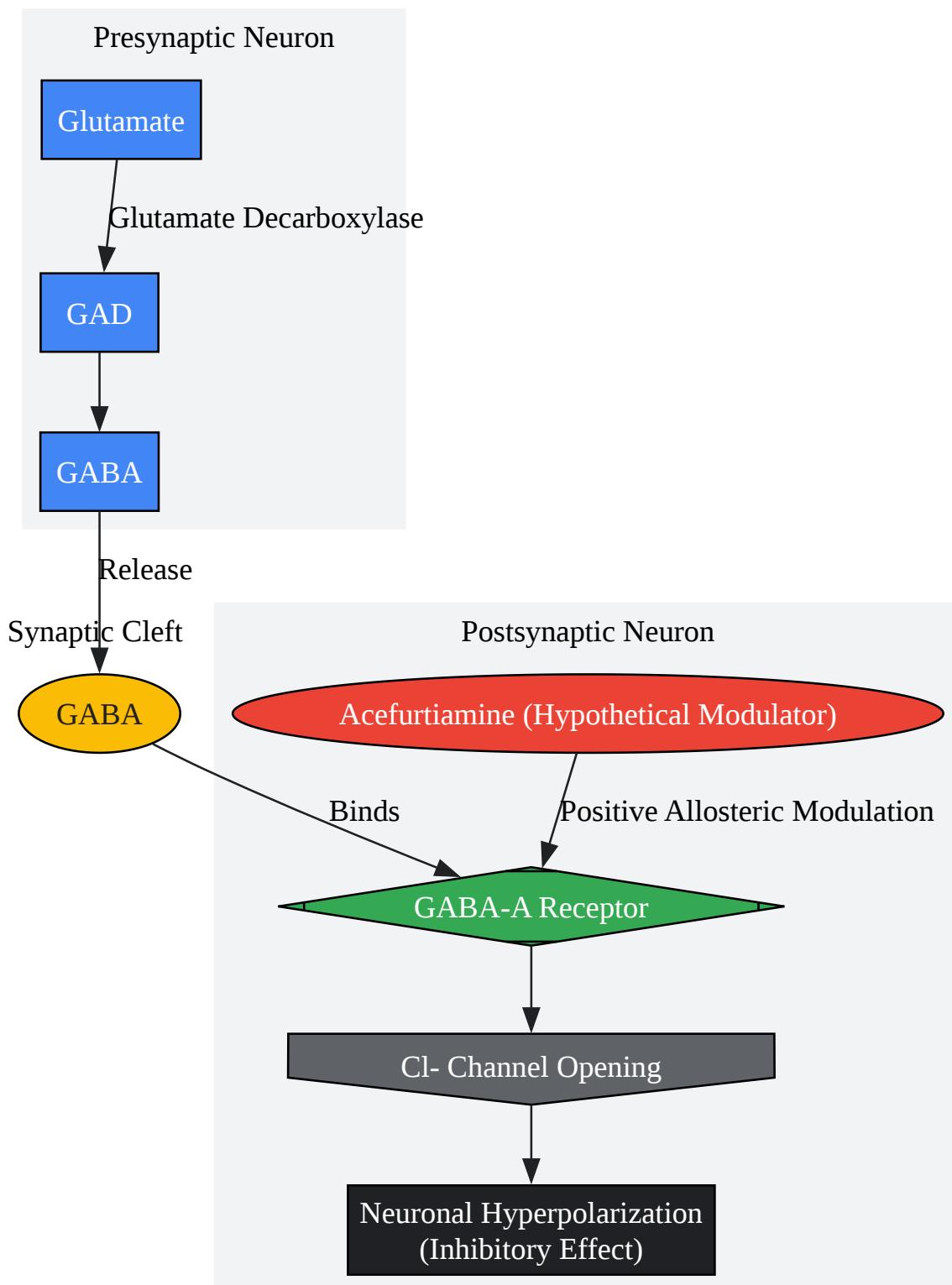

[Click to download full resolution via product page](#)

Figure 2: Hypothetical GABAergic Signaling Pathway

Experimental Protocols

Detailed experimental protocols specifically for **Acefurtiamine** are not readily available in the public domain. However, standard methodologies for the analysis of small molecule drugs are applicable. Below is a generalized protocol for the quantification of a small molecule pharmaceutical using High-Performance Liquid Chromatography (HPLC), a technique commonly used for purity assessment and quantification in drug development.

Generalized HPLC Method for Purity and Assay

Objective: To determine the purity and concentration of a small molecule drug substance.

Instrumentation:

- HPLC system with a UV detector
- C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m)
- Data acquisition and processing software

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Formic acid or trifluoroacetic acid (for pH adjustment)
- Reference standard of the analyte

Chromatographic Conditions (Example):

- Mobile Phase A: 0.1% Formic acid in Water
- Mobile Phase B: 0.1% Formic acid in Acetonitrile
- Gradient: 5% B to 95% B over 20 minutes
- Flow Rate: 1.0 mL/min

- Column Temperature: 30 °C
- Detection Wavelength: 254 nm
- Injection Volume: 10 µL

Procedure:

- Standard Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., 50:50 acetonitrile:water) to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
- Sample Preparation: Accurately weigh and dissolve the test sample in the same solvent to a concentration within the range of the calibration curve.
- Analysis: Inject the standard and sample solutions onto the HPLC system.
- Data Processing: Integrate the peak areas of the analyte in the chromatograms. Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the sample by interpolation from the calibration curve. Purity is typically assessed by the area percentage of the main peak relative to the total area of all peaks.

A workflow for this generalized analytical process is presented in Figure 3.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN101553463A - New pharmaceutical intermediates in the synthesis of ace- inhibitors and the use thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Acefurtiamine IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154517#acefurtiamine-iupac-name-and-synonyms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com